REACTION_CXSMILES
|
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].N([O-])=O.[Na+].Cl.S(=O)(=O)(O)[NH2:18].S(C[NH:27][C:28]1[CH:36]=[CH:35][CH:34]=[CH:33][C:29]=1[C:30]([OH:32])=[O:31])(O)(=O)=O.[OH-].[Na+]>O>[NH2:27][C:28]1[CH:36]=[CH:35][C:34]([N:18]=[N:9][C:6]2[CH:5]=[CH:4][C:3]([S:1]([OH:11])(=[O:10])=[O:2])=[CH:8][CH:7]=2)=[CH:33][C:29]=1[C:30]([OH:32])=[O:31] |f:1.2,6.7|
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-((sulfomethyl)amino)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CNC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution was added to a beaker
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0-5° C. for 1.5 hours while the pH of the reaction medium
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
When the diazonium salt had been consumed the product
|
Type
|
CUSTOM
|
Details
|
was precipitated by the addition of 2M hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (200 ml)
|
Type
|
STIRRING
|
Details
|
The resultant solution was stirred at 70° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the pH
|
Type
|
ADDITION
|
Details
|
by periodic addition of 2M lithium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated dye was collected by filtration as a brown solid (18 g)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |